molecular formula C20H26N2OS B2612440 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428351-98-7

2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No.: B2612440
CAS No.: 1428351-98-7
M. Wt: 342.5
InChI Key: QCCVIFAAAHIAHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide”, there are general methods for the synthesis of thiophenes . These methods involve reactions such as the Gewald Reaction and the Paal-Knorr Thiophene Synthesis .

Scientific Research Applications

Crystal Structure Analysis

The research on similar compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, highlights the significance of crystal structure analysis in understanding compound stability and interaction mechanisms. This analysis is crucial for designing drugs with optimized pharmacokinetic properties (Sharma et al., 2016).

Novel Compound Synthesis for Therapeutic Applications

Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrates the potential of structurally similar compounds in developing anti-inflammatory and analgesic agents. These compounds exhibit significant cyclooxygenase inhibition, showcasing their therapeutic potential (Abu‐Hashem et al., 2020).

Drug Development and Pharmacological Studies

The study of δ-opioid mechanisms for ADL5747 and ADL5859 effects in mice illustrates the importance of understanding the molecular mechanisms underlying analgesic effects, which is applicable for compounds like 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide in drug development for pain management (Nozaki et al., 2012).

Antimycobacterial Activity Research

The design and synthesis of thiazole-aminopiperidine hybrid analogues for inhibiting Mycobacterium tuberculosis GyrB demonstrate the potential of related compounds in treating tuberculosis, highlighting the significance of targeting specific bacterial enzymes for therapeutic intervention (Jeankumar et al., 2013).

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-15-5-6-16(2)18(14-15)20(23)21-9-12-22-10-7-17(8-11-22)19-4-3-13-24-19/h3-6,13-14,17H,7-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCVIFAAAHIAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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